2-Oxo-cyclobutane undecanoic acid
Overview
Description
2-Oxo-cyclobutane undecanoic acid is a 2-substituted cyclobutanone with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is notable for its use in the development of enzyme-linked immunosorbent assays (ELISA) for detecting irradiated foods . It is also used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Undecanoic acid, a related compound, is known to have antifungal effects . It modulates fungal metabolism by affecting the expression of fungal genes critical for virulence .
Mode of Action
Undecanoic acid, a related compound, has been found to exert profound effects on pivotal processes in fungal cells, such as cell wall and membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .
Biochemical Pathways
Undecanoic acid is known to modulate fungal metabolism, which suggests it may impact various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-cyclobutane undecanoic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of an appropriate cyclobutanone derivative with a long-chain carboxylic acid under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-cyclobutane undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanone derivatives.
Scientific Research Applications
2-Oxo-cyclobutane undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the development of ELISA for detecting irradiated foods.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Oxo-cyclobutane decanoic acid
- 2-Oxo-cyclobutane dodecanoic acid
- 2-Oxo-cyclobutane tetradecanoic acid
Comparison: 2-Oxo-cyclobutane undecanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
11-(2-oxocyclobutyl)undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c16-14-12-11-13(14)9-7-5-3-1-2-4-6-8-10-15(17)18/h13H,1-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBXXTOEKUXMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444798 | |
Record name | AGN-PC-05J41S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169263-77-8 | |
Record name | AGN-PC-05J41S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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